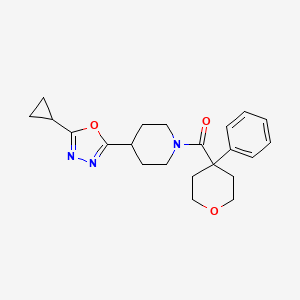

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine

Beschreibung

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring (bearing a cyclopropyl group) and a 4-phenyloxane-4-carbonyl moiety. The 1,3,4-oxadiazole scaffold is recognized for its metabolic stability and role as a bioisostere in medicinal chemistry, while the cyclopropyl group introduces steric strain and lipophilicity . This compound may have applications in pharmaceuticals or agrochemicals, as suggested by analogs in the evidence .

Eigenschaften

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-21(22(10-14-27-15-11-22)18-4-2-1-3-5-18)25-12-8-17(9-13-25)20-24-23-19(28-20)16-6-7-16/h1-5,16-17H,6-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZZRJRWUPXKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine” would likely involve multiple steps, including the formation of the oxadiazole ring, the piperidine ring, and the tetrahydropyran ring. Typical synthetic routes might include:

Formation of the Oxadiazole Ring: This could be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Formation of the Piperidine Ring: This could involve the reduction of a pyridine derivative or the cyclization of a suitable amine with a dihaloalkane.

Formation of the Tetrahydropyran Ring: This could be synthesized through the cyclization of a suitable diol with an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine” could undergo various types of chemical reactions, including:

Oxidation: The compound could be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The compound could be reduced to remove certain functional groups or to convert them into different ones.

Substitution: The compound could undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions might include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biology, the compound could be studied for its potential biological activities, such as its effects on enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to act as a drug or a drug precursor.

Industry

In industry, the compound could be used in the production of various materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. For example, it could interact with enzymes or receptors to modulate their activity, or it could be incorporated into cellular structures to alter their function.

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl vs. Isopropyl Substituents

Replacing the cyclopropyl group with isopropyl in analogs like 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1780735-70-7) alters steric and electronic profiles. Cyclopropyl’s rigid, planar structure may facilitate interactions with flat binding pockets, whereas isopropyl’s branching could enhance lipophilicity but hinder steric access .

Table 1: Oxadiazole Substituent Comparison

Piperidine Substituent Modifications

Absence of 4-Phenyloxane-4-carbonyl Group

The simpler analog 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride lacks the 4-phenyloxane-4-carbonyl group, reducing molecular weight and complexity. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

Table 2: Piperidine Substituent Comparison

*Calculated based on structural formulas.

Functional Group Replacements

Compounds like [1-(6-ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester () highlight the versatility of piperidine derivatives. Replacing oxadiazole with pyrimidine or oxane with tert-butyl carbamate alters electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Biologische Aktivität

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article provides a comprehensive review of the biological activity associated with this compound, synthesizing available data from various studies.

Structural Characteristics

The molecular formula of the compound is , and its structure includes a piperidine ring substituted with an oxadiazole moiety and a phenyloxane carbonyl group. The structural features are believed to play a significant role in its biological interactions.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine frameworks often exhibit notable biological activities, including antiproliferative effects against cancer cell lines. The specific compound under discussion has been studied for its potential as an antitumor agent .

Antiproliferative Activity

In studies focusing on related oxadiazole derivatives, it has been shown that these compounds can inhibit cell proliferation effectively. For example, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated significant antiproliferative activity against prostate cancer cells (DU-145) with IC50 values around 120 nM . These findings suggest that the incorporation of the oxadiazole moiety enhances the compound's ability to inhibit tumor growth.

The proposed mechanism of action for similar compounds involves inhibition of tubulin polymerization. This interaction leads to cell cycle arrest at the mitotic phase, which is crucial for inducing apoptosis in cancer cells. The binding affinity to tubulin has been confirmed through biochemical assays, indicating that structural modifications can enhance or reduce this activity .

Case Studies and Research Findings

- Antitumor Efficacy : A study on related piperidine derivatives indicated that compounds with oxadiazole substituents significantly inhibited tumor cell growth through tubulin inhibition . The study utilized a series of derivatives to optimize their antiproliferative properties.

- Structure-Activity Relationship (SAR) : The SAR studies revealed that specific substitutions on the piperidine ring and oxadiazole moiety could lead to improved biological activity. For instance, modifications that enhance lipophilicity were found to increase cellular uptake and potency against cancer cell lines .

- Comparative Analysis : In a comparative analysis (COMPARE analysis), it was shown that certain derivatives exhibited unique profiles in terms of their mechanism of action compared to traditional chemotherapeutics, suggesting a potential for combination therapies .

Data Table: Biological Activity Summary

| Compound Name | IC50 (nM) | Target | Mechanism of Action |

|---|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | 120 | DU-145 (Prostate Cancer) | Tubulin Inhibition |

| 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-piperidine | TBD | TBD | TBD |

Q & A

Q. What are the recommended synthetic routes for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine, and how can side products be minimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃).

- Step 2 : Introduction of the cyclopropyl group using Buchwald-Hartwig amination or copper-catalyzed cross-coupling .

- Step 3 : Piperidine functionalization via coupling with 4-phenyloxane-4-carbonyl chloride under basic conditions (e.g., DIPEA in DCM).

Minimizing side products : Use anhydrous solvents, monitor reaction progress via TLC/HPLC, and optimize stoichiometry (e.g., 1.2:1 acyl chloride:piperidine ratio). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- NMR :

- ¹H NMR: Look for the cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and oxadiazole-linked piperidine protons (δ 3.5–4.5 ppm).

- ¹³C NMR: Confirm the oxadiazole carbonyl (δ 165–170 ppm) and the oxane carbonyl (δ 170–175 ppm) .

- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error.

- IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and oxadiazole C=N (1550–1600 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro assays :

- Target specificity : Screen against kinase panels or GPCRs to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Case example : Discrepancies in IC₅₀ values between enzymatic (low µM) and cell-based (high µM) assays may arise from poor membrane permeability or serum protein binding.

- Methodology :

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Lipophilicity reduction : Introduce polar groups (e.g., -OH, -COOH) on the phenyloxane moiety to improve solubility.

- Metabolic stability : Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., oxadiazole ring oxidation). Modify vulnerable sites via deuteration or fluorine substitution .

- Bioavailability : Formulate as nanoparticles or use prodrug strategies (e.g., esterification of carbonyl groups) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Genome-wide CRISPR screens : Identify genetic vulnerabilities (e.g., knockout of ABC transporters) linked to compound resistance.

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to quantify changes in protein expression post-treatment.

- In vivo imaging : Use fluorescently tagged derivatives to track tissue distribution in rodent models .

Q. How should researchers address toxicity concerns during preclinical development?

- In vitro toxicity : Screen for hERG inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assay).

- In vivo : Conduct acute toxicity studies in rodents (OECD 423) with histopathology of liver/kidney tissues.

- Mitigation : Adjust dosing regimens or develop targeted delivery systems (e.g., antibody-drug conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.